An In-depth Technical Guide to Sodium 2-(3-methoxypyridin-2-yl)acetate: Properties and Potential for Drug Discovery
An In-depth Technical Guide to Sodium 2-(3-methoxypyridin-2-yl)acetate: Properties and Potential for Drug Discovery
This guide provides a comprehensive technical overview of Sodium 2-(3-methoxypyridin-2-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes its chemical properties, a proposed synthetic route, spectral characterization, and discusses its potential as a valuable building block in the design of novel therapeutic agents. The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to enhance solubility, metabolic stability, and bioactivity. This guide aims to provide a foundational understanding of this specific derivative for its strategic use in research and development.
Chemical Identity and Physicochemical Properties
Sodium 2-(3-methoxypyridin-2-yl)acetate is the sodium salt of 2-(3-methoxypyridin-2-yl)acetic acid. The presence of the pyridine ring, a methoxy group, and a carboxylate salt function imparts a unique combination of polarity, hydrogen bonding capability, and potential for coordination with biological targets.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | Sodium 2-(3-methoxypyridin-2-yl)acetate | - |
| CAS Number | 1643136-45-1 | ChemUniverse |
| Molecular Formula | C₈H₈NNaO₃ | ChemUniverse |
| Molecular Weight | 189.14 g/mol | ChemUniverse |
| Appearance | Expected to be a solid | General knowledge |
| Storage | Room temperature |
Chemical Structure:
Caption: Chemical structure of Sodium 2-(3-methoxypyridin-2-yl)acetate.
Proposed Synthesis Workflow
A plausible synthetic route to Sodium 2-(3-methoxypyridin-2-yl)acetate involves the preparation of the parent carboxylic acid, (3-methoxypyridin-2-yl)acetic acid, followed by neutralization with a sodium base. The synthesis of the parent acid can be approached through various established methods for α-arylation of acetic acid derivatives. The following protocol is a proposed, logical pathway based on common organic synthesis techniques.
Diagram: Proposed Synthesis of Sodium 2-(3-methoxypyridin-2-yl)acetate
Caption: A proposed two-step synthesis workflow for Sodium 2-(3-methoxypyridin-2-yl)acetate.
Step-by-Step Proposed Protocol:
Part A: Synthesis of (3-Methoxypyridin-2-yl)acetic acid
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Enolate Formation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise to form lithium diisopropylamide (LDA).
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Deprotonation: Add ethyl acetate dropwise to the LDA solution at -78 °C to generate the corresponding enolate.
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Cross-Coupling: Introduce a solution of 2-chloro-3-methoxypyridine in anhydrous THF to the enolate solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
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Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ethyl 2-(3-methoxypyridin-2-yl)acetate can be purified by column chromatography.
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Saponification: Dissolve the purified ester in a mixture of ethanol and water. Add a stoichiometric amount of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Isolation of the Acid: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. The parent acid may precipitate or can be extracted with an organic solvent. The solvent is then removed under reduced pressure to yield (3-methoxypyridin-2-yl)acetic acid.
Part B: Formation of Sodium 2-(3-methoxypyridin-2-yl)acetate
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Neutralization: Dissolve the (3-methoxypyridin-2-yl)acetic acid in a suitable solvent such as ethanol.
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Salt Formation: Add one equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, portion-wise with stirring.
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Isolation: The sodium salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure to yield the final product, Sodium 2-(3-methoxypyridin-2-yl)acetate. The product should be dried under vacuum to remove any residual solvent.
Spectral Characterization (Predicted)
Table 2: Predicted Mass Spectrometry Data for the Parent Acid
| Adduct | m/z |
| [M+H]⁺ | 168.06552 |
| [M+Na]⁺ | 190.04746 |
| [M-H]⁻ | 166.05096 |
Note: These are predicted values for the parent acid, not the sodium salt.
Predicted ¹H and ¹³C NMR Spectroscopy
The NMR spectra of Sodium 2-(3-methoxypyridin-2-yl)acetate would be expected to show characteristic signals for the methoxy group, the pyridine ring protons, and the α-protons of the acetate group. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display key absorption bands corresponding to its functional groups.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (carboxylate) | 1610-1550 (asymmetric stretch) and 1420-1300 (symmetric stretch) |
| C-O (methoxy) | 1250-1000 (stretch) |
| C=N, C=C (pyridine ring) | 1600-1450 (stretches) |
| Ar-H (stretch) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
Solubility and Stability
Solubility Profile
Based on the properties of similar sodium carboxylate salts, Sodium 2-(3-methoxypyridin-2-yl)acetate is expected to be soluble in polar protic solvents like water and to a lesser extent in alcohols such as ethanol and methanol. Its solubility in non-polar organic solvents is likely to be low. For drug development purposes, solubility in aqueous buffers and co-solvent systems would need to be experimentally determined.
Stability Considerations
Sodium carboxylates are generally stable compounds. However, the stability of Sodium 2-(3-methoxypyridin-2-yl)acetate should be assessed under various conditions:
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pH: In acidic conditions, it will be protonated to form the less water-soluble parent carboxylic acid.
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Temperature: Thermal stability should be evaluated using techniques like thermogravimetric analysis (TGA).
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Light: As with many organic molecules, exposure to UV light over extended periods could potentially lead to degradation.
Potential Applications in Drug Discovery and Development
Pyridine derivatives are integral to a vast number of pharmaceuticals due to their versatile chemical properties and biological activities. They are found in drugs for a wide range of conditions, including cancer, hypertension, and infectious diseases. The subject molecule, Sodium 2-(3-methoxypyridin-2-yl)acetate, serves as a valuable scaffold or intermediate for the synthesis of more complex molecules.
Diagram: Role in Medicinal Chemistry
Caption: Structural features of Sodium 2-(3-methoxypyridin-2-yl)acetate and their relevance to potential therapeutic applications.
The methoxy substituent can influence the electronic properties of the pyridine ring and provide a handle for further chemical modification. The acetate moiety can act as a linker to connect to other pharmacophores or be part of a pro-drug strategy to improve pharmacokinetic properties. Given the prevalence of the methoxypyridine scaffold in kinase inhibitors and other targeted therapies, this compound represents a promising starting point for library synthesis and lead optimization campaigns.
Conclusion
Sodium 2-(3-methoxypyridin-2-yl)acetate is a pyridine derivative with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a proposed synthetic pathway, and its potential applications. While further experimental validation of its physicochemical and pharmacological properties is required, the information presented here serves as a valuable resource for researchers and drug development professionals looking to incorporate this and related scaffolds into their discovery programs.
References
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023-07-06). Retrieved from [Link]
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The Role of Pyridine Derivatives in Pharmaceutical Development. (2025-12-17). Retrieved from [Link]
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2022). Journal of Molecular Structure, 1262, 133022.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry, 14(10), 1859-1881.
-
Sodium Acetate. (2024). PubChem. Retrieved from [Link]
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2-(3-methoxypyridin-2-yl)acetic acid hydrochloride. (2024). PubChemLite. Retrieved from [Link]
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SODIUM 2-(3-METHOXYPYRIDIN-2-YL)ACETATE [P51403]. ChemUniverse. Retrieved from [Link]

